4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
Overview
Description
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, also known as CMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
DNA Repair Inhibition in Cancer Cells
One significant application of this compound is in targeting DNA repair mechanisms in cancer cells. It's notably used as an ERCC1-XPF inhibitor. ERCC1-XPF, a structure-specific endonuclease, plays a crucial role in DNA repair pathways. Inhibiting this enzyme can potentiate the cytotoxicity of certain cancer drugs, such as platinum-based drugs and cyclophosphamide, in cancer cells. This compound, identified as F06, has been used as a reference for synthesizing novel derivatives aimed at inhibiting ERCC1-XPF activity, thereby enhancing the sensitivity of colorectal cancer cells to UV radiation and cyclophosphamide (Elmenoufy et al., 2019).
Antiprion Activity
Another application is in antiprion activity. A library of functionalized 6-chloro-2-methoxy-(N(9)-substituted)acridin-9-amines related to quinacrine, including this compound, was synthesized and evaluated for antiprion activity across various cell models. These compounds showed promising results in clearing prion proteins at non-toxic concentrations (Nguyen et al., 2008).
Development of Dicopper(II) Complexes
The compound has also been involved in the synthesis of dicopper(II) complexes. These complexes exhibit interesting electrochemical and magnetic properties, which might be relevant in various fields like catalysis, material science, and possibly medicinal chemistry (Amudha et al., 1999).
Synthesis and Evaluation of ERCC1-XPF Inhibitors
Further emphasizing its role in cancer research, the compound has been the center of a study involving the design, synthesis, and evaluation of novel ERCC1-XPF inhibitors. These inhibitors target the DNA repair pathway, which is a critical aspect in cancer therapy (Elmenoufy et al., 2020).
Involvement in Catechol Oxidase Models
Its derivatives have been used to model the active site of type 3 copper proteins, which are vital in understanding enzyme mechanisms. This application bridges chemistry and biochemistry, providing insights into enzyme activity and potentially influencing drug design (Merkel et al., 2005).
properties
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSDGTMJKOGWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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